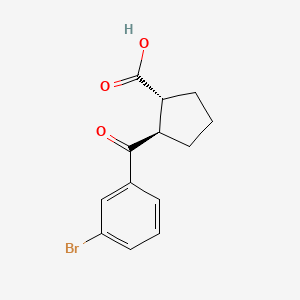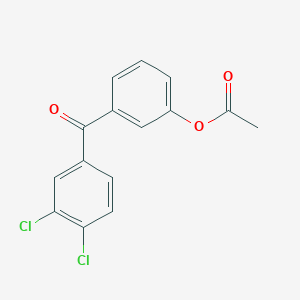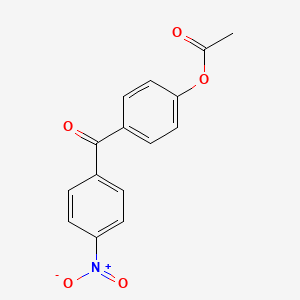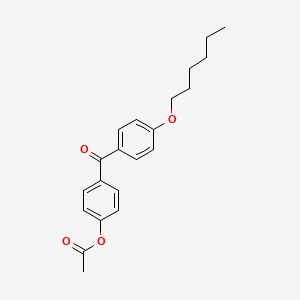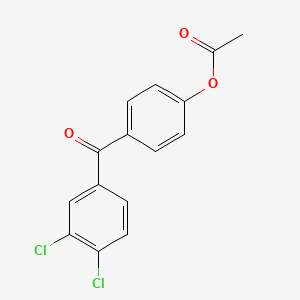
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone
Vue d'ensemble
Description
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is a chemical compound with the IUPAC name 1-(6,7-dimethoxynaphthalen-2-yl)ethanone and the molecular formula C14H14O3 . It has a molecular weight of 230.26 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone can be achieved through a reaction involving aluminum (III) chloride in nitrobenzene at 0 - 20℃ . Another method involves using acetyl chloride and AlCl3 in dry 1,2-dichloroethane at 0℃ for 12 hours .Molecular Structure Analysis
The InChI code for 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is 1S/C14H14O3/c1-9(15)10-4-5-11-7-13(16-2)14(17-3)8-12(11)6-10/h4-8H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Pharmaceutical Research
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new therapeutic agents, particularly in the realm of central nervous system disorders and pain management .
Organic Synthesis
This compound is utilized in organic synthesis, where it acts as a precursor for the preparation of complex molecules. Its reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental in constructing diverse organic architectures .
Material Science
In material science, 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone is explored for its potential in creating novel materials. Its aromatic structure could be integral in developing new polymers or coatings with unique properties such as enhanced durability or thermal stability .
Analytical Chemistry
The compound finds application in analytical chemistry as a standard or reference material. Its well-defined structure and properties allow it to be used in calibrating instruments or validating analytical methods like HPLC and LC-MS .
Biochemistry
In biochemistry, 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone may be involved in studying enzyme-catalyzed reactions or metabolic pathways. Its interactions with biological molecules can shed light on the mechanistic aspects of cellular processes .
Environmental Science
Researchers investigate the environmental impact of 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone, particularly its biodegradability and potential toxicity to aquatic life. Understanding its environmental fate is crucial for assessing the risks associated with its use and disposal .
Chemical Engineering
In chemical engineering, this compound’s role in process optimization is examined. Its physical and chemical properties are relevant for designing efficient and safe chemical processes on an industrial scale .
Nanotechnology
Lastly, 1-(6,7-Dimethoxynaphthalen-2-yl)ethanone’s applications in nanotechnology are being explored. Its molecular structure could be key in constructing nanoscale devices or materials with advanced functionalities .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, as well as first aid measures .
Propriétés
IUPAC Name |
1-(6,7-dimethoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(15)10-4-5-11-7-13(16-2)14(17-3)8-12(11)6-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBERCTJMXDKBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299910 | |
| Record name | 1-(6,7-dimethoxynaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-Dimethoxynaphthalen-2-yl)ethanone | |
CAS RN |
37707-72-5 | |
| Record name | MLS002920210 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(6,7-dimethoxynaphthalen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
